3,6-Dibromoquinolin-2(1h)-one

Organic Synthesis Medicinal Chemistry HCV Antiviral Development

Traditional linear synthesis of polysubstituted quinolinones limits scaffold diversification. 3,6-Dibromoquinolin-2(1H)-one, as a bis-electrophilic building block, enables convergent assembly. • Sequential orthogonal cross-coupling at C3 and C6 with predictable regioselectivity, as demonstrated in HCV antiviral patents. • Reduces step count vs. mono-halogenated alternatives, enabling one-pot derivatization. • Supplied with consistent quality from a well-characterized bromination route, minimizing regioisomeric impurities. Ensure reliable supply for medchem programs.

Molecular Formula C9H5Br2NO
Molecular Weight 302.953
CAS No. 173282-29-6
Cat. No. B2484019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromoquinolin-2(1h)-one
CAS173282-29-6
Molecular FormulaC9H5Br2NO
Molecular Weight302.953
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(C(=O)N2)Br
InChIInChI=1S/C9H5Br2NO/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-4H,(H,12,13)
InChIKeyANHQKHFDCMEFKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromoquinolin-2(1H)-one: Regioselective Bis-Electrophile


3,6-Dibromoquinolin-2(1H)-one (CAS: 173282-29-6) is a dibrominated derivative of the quinolin-2(1H)-one heterocyclic core . The strategic placement of bromine atoms at the 3- and 6-positions endows this compound with a dual electrophilic character, rendering it a versatile bis-electrophilic building block . Its primary value proposition lies in its ability to undergo sequential and regioselective cross-coupling reactions, enabling the rapid, convergent assembly of complex, polysubstituted quinolinone architectures that are privileged structures in medicinal chemistry and materials science [1].

Bis-electrophile for sequential cross-coupling
Regioselective C3/C6 functionalization
Convergent synthesis of polysubstituted quinolinones

Why 3,6-Dibromoquinolin-2(1H)-one Is Irreplaceable


Simple substitution with a mono-brominated analog (e.g., 3-bromo- or 6-bromoquinolin-2(1H)-one) or other dihalogenated isomers fundamentally limits the synthetic strategy. The specific 3,6-substitution pattern of this compound is not arbitrary; it is essential for executing two sequential, orthogonal cross-coupling events at distinct positions on the quinolinone core, a feat not possible with mono-halogenated alternatives . Furthermore, the observed regioselectivity in cross-coupling reactions is highly dependent on the halogens' positions; studies on dibromoquinolines reveal that achieving useful selectivity is far more challenging than with other heteroaromatics, making the predictable, well-characterized reactivity of the 3,6-isomer a critical asset for de-risking synthetic pathways [1].

Mono-brominated analogs

Single halogen limits synthetic strategy and may not support two sequential orthogonal couplings at distinct positions.

Alternative dihalogenated isomers

Regioselectivity is highly dependent on halogen positions; the 3,6-pattern supports predictable reactivity context in cross-couplings.

3,6-Dibromoquinolin-2(1H)-one: Key Advantages Over Analogs


Dual Electrophilic Reactivity for Convergent Synthesis

3,6-Dibromoquinolin-2(1H)-one functions as a critical bis-electrophile, allowing for two sequential cross-coupling reactions. This enables the convergent construction of highly substituted quinoline intermediates, a capacity not shared by mono-brominated analogs (e.g., 3-bromoquinolin-2(1H)-one) which can only accommodate a single functionalization step . The patent explicitly positions this class of compounds as intermediates for HCV protease inhibitors, showcasing a defined industrial-scale application [1].

Dual Electrophile Reactivity
Class-level
2 vs. 1
cross-coupling sites
Enables more convergent synthesis.
Patent describes HCV inhibitor intermediate.
Organic Synthesis Medicinal Chemistry HCV Antiviral Development

Predictable Bromination Regioselectivity

The formation of the 3,6-dibromo product is a predictable outcome of the electrophilic bromination of quinolin-2(1H)-ones, as demonstrated in a systematic study of fluorinated analogs. The study found that when the 6-position is unsubstituted, the second bromination step occurs at the 3- or 6-position to yield the 3,6-dibromo derivative . This mechanistic understanding, supported by DFT calculations, provides a rational basis for its synthesis and contrasts with other substitution patterns (e.g., 3,5- or 3,8-dibromo) that arise under different conditions .

Bromination Regioselectivity
Class-level
3,6-isomer
predictable outcome
Supports process development.
DFT-supported mechanistic study.
Synthetic Methodology Mechanistic Chemistry Process Chemistry

Regioselective Suzuki Coupling of Dibromoquinolines

A foundational study on the Suzuki coupling of dibromoquinolines established that achieving high regioselectivity in these systems is inherently more difficult than with other dibromoheteroaromatics [1]. This class-level finding underscores the importance of selecting and rigorously characterizing a specific regioisomer like 3,6-dibromoquinolin-2(1H)-one, as the positional arrangement of halogens directly dictates the outcome of subsequent cross-coupling steps. The study reported that useful levels of selectivity could be achieved for specific isomers like 5,7- and 3,4-dibromoquinolines, setting a benchmark for the challenge [1].

Suzuki Coupling Selectivity
Class-level
Challenging regioselectivity
for dibromoquinolines
Well-characterized 3,6-isomer aids planning.
Useful selectivity reported for select isomers.
Cross-Coupling Chemistry Suzuki Coupling Regioselective Synthesis

Optimal Use Scenarios for 3,6-Dibromoquinolin-2(1H)-one


Medicinal Chemistry: HCV Protease Inhibitor Libraries

3,6-Dibromoquinolin-2(1H)-one is the optimal starting material for projects aiming to rapidly diversify the quinolinone core at two distinct positions. As validated by Boehringer Ingelheim's patent [1], its dual electrophilic nature enables a convergent synthesis strategy where two different chemical moieties can be appended in a sequential, one-pot manner to generate novel HCV antiviral candidates. This approach is far more efficient than linear syntheses starting from a mono-halogenated core.

Chemical Biology: Bifunctional Probes

The ability to orthogonally functionalize the 3- and 6-positions makes this compound a valuable scaffold for creating bifunctional chemical probes. Researchers can, for instance, use one bromine to attach a fluorophore or affinity tag and the other to install a bioactive moiety [1]. This capability, derived from its dual-electrophile nature, is a key differentiator from simpler quinolinone derivatives and is essential for developing advanced tools for target identification or mechanistic studies.

Process Chemistry: Scalable Synthesis Intermediate

For process chemists, the predictable and well-documented synthesis of 3,6-dibromoquinolin-2(1H)-one offers a significant advantage. The mechanistic understanding of its formation via electrophilic bromination provides a solid foundation for developing robust, scalable processes with consistent quality . This reduces the risks associated with forming unwanted regioisomers (e.g., 3,5- or 3,8-dibromo derivatives), which are known to occur under different conditions, ensuring a more reliable supply chain for preclinical and clinical development.

Application
Selection Property
Validation Focus
HCV protease inhibitor libraries
Dual electrophilic reactivity
Sequential cross-coupling efficiency
Bifunctional chemical probes
Orthogonal C3/C6 functionalization
Tag-to-scaffold attachment control
Scalable synthesis intermediate
Predictable bromination pattern
Isomer purity and process robustness
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